2-(4-chloro-2-methyl-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide
Description
The study and development of specific acetamides and their derivatives, including sulfonyl-substituted compounds, have been a topic of interest in medicinal chemistry due to their diverse pharmacological properties and potential applications in various therapeutic areas. The compound , by virtue of its structural features, likely belongs to a class of substances with significant biological relevance.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis of N-substituted cyclohexylamines as high-affinity sigma receptor ligands involves starting with cis-2-(1-pyrrolidinyl)-N-methylcyclohexylamines, indicating a complex process involving multiple steps and the potential for high specificity in targeting receptor sites (de Costa et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their pharmacological activity. Techniques like X-ray crystallography have been used to elucidate the structures of complexes containing acetamide derivatives, revealing how specific substitutions on the molecular framework affect the compound's overall geometry and, by extension, its biological activity (Obaleye et al., 2008).
Chemical Reactions and Properties
Chemical properties, including reactivity with various agents and stability under different conditions, are essential for understanding a compound's behavior in biological systems. For example, reactions involving acylacetamidines with esters of certain acids lead to condensed azines, highlighting the chemoselectivity and potential for generating diverse molecular entities from a common precursor (Dar'in et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, can significantly influence a compound's pharmacokinetics and formulation development. Studies like the crystal structure analysis provide insights into the compound's solid-state properties, which are crucial for drug development (Obaleye et al., 2008).
properties
IUPAC Name |
2-[4-chloro-2-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]phenoxy]-N-cyclohexylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-14-8-9-23-20(10-14)25-30(27,28)19-12-18(15(2)11-17(19)22)29-13-21(26)24-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONSULHSQOVEEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)NC3CCCCC3)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-chloro-2-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]phenoxy]-N-cyclohexylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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